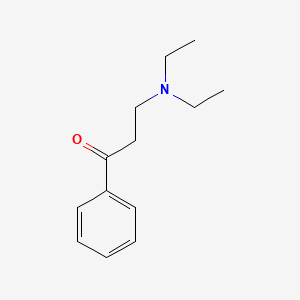
3-(二乙基氨基)丙酮
描述
3-(Diethylamino)propiophenone, also known as 1-Propanone, 3-(diethylamino)-1-phenyl-, is a compound with the molecular formula C13H19NO . It has a molecular weight of 205.30 g/mol . The IUPAC name for this compound is 3-(diethylamino)-1-phenylpropan-1-one .
Synthesis Analysis
The synthesis of 3-(Diethylamino)propiophenone involves an N-alkylation of secondary benzylamines with propiophenone salts, yielding the desired β-aminoketones . The reaction mixture, which initially forms two layers, soon becomes homogeneous, and the paraformaldehyde dissolves .Molecular Structure Analysis
The molecular structure of 3-(Diethylamino)propiophenone is represented by the InChI string: InChI=1S/C13H19NO/c1-3-14(4-2)11-10-13(15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 . The Canonical SMILES representation is: CCN(CC)CCC(=O)C1=CC=CC=C1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Diethylamino)propiophenone include a molecular weight of 205.30 g/mol, an XLogP3-AA of 2.3, a Hydrogen Bond Donor Count of 0, and a Hydrogen Bond Acceptor Count of 2 . It also has a Rotatable Bond Count of 6 .科学研究应用
Phthalocyanines中的合成和表征
3-(二乙基氨基)丙酮已被用于合成新的酞菁。Acar等人(2012年)使用3-(二乙基氨基)丙酮衍生物合成了新的无金属和金属酞菁。这些化合物在不同溶剂和浓度下的聚集行为得到了表征,为它们在材料科学和化学中的潜在应用提供了见解(Acar, Çakır, Bıyıklıoğlu, & Kantekin, 2012)。
在抗癌活性中的作用
Uddin等人(2020年)的研究探讨了涉及3-(二乙基氨基)丙酮的席夫碱的合成和表征。这些化合物对癌细胞系表现出显著的细胞毒性,暗示了在癌症治疗中的潜在应用(Uddin, Rashid, Ali, Tirmizi, Ahmad, Zaib, Zubir, Diaconescu, Tahir, Iqbal, & Haider, 2020)。
对人类白细胞弹性蛋白酶的抑制活性
Gütschow等人(1999年)合成了一系列2-(二乙基氨基)噻吩1,3-噁嗪-4-酮,显示出对人类白细胞弹性蛋白酶的抑制活性,表明在治疗与弹性蛋白酶活性相关的疾病中具有潜在的治疗应用(Gütschow, Kuerschner, Neumann, Pietsch, Löser, Koglin, & Eger, 1999)。
抗血小板活性
Mazzei等人(1990年)研究了包括从3-(二乙基氨基)丙酮合成的2-(二乙基氨基)-7-乙氧基噻吩酮在内的化合物的抗血小板活性。这些发现有助于了解在心血管疾病中的潜在治疗应用(Mazzei, Sottofattori, Braccio, Balbi, Leoncini, Buzzi, & Maresca, 1990)。
饱和酮中碳-氮键的形成
Ueno、Shimizu和Kuwano(2009年)展示了在饱和酮的β位催化形成碳-氮键中使用丙酮衍生物。这项研究在有机合成和化学工程中具有重要意义(Ueno, Shimizu, & Kuwano, 2009)。
硫酚的可视化
Shen等人(2020年)利用3-(二乙基氨基)丙酮的衍生物开发了一种比例荧光探针,用于检测环境和生物系统中的硫酚。这种探针显示出高选择性,具有在环境监测和细胞成像中的实际应用潜力(Shen, Dai, Zhang, Zhang, Zhang, Liu, Tang, & Li, 2020)。
氢键系统中的质子极化率
Brzeziński等人(1994年)合成了3-二乙胺甲基-2,2′-联苯酚,这是3-(二乙基氨基)丙酮的衍生物,并研究了其在创建具有大质子极化率系统中的应用。这项研究有助于理解如细菌紫质中的质子通路等系统中的质子通路(Brzeziński, Radziejewski, Olejnik, & Zundel, 1994)。
3-羟基-3-苯基戊酸的不对称合成
Mitsui和Kudo(1967年)探讨了使用二乙胺溴化镁对丙酮与各种乙酸酯进行缩合,从而合成3-羟基-3-苯基戊酸。这项研究在不对称合成和制药应用领域具有重要意义(Mitsui & Kudo, 1967)。
植物生长抑制剂活性
Sharma和Jagdeo(2004年)展示了3-(二乙基氨基)丙酮的衍生物在创造具有植物生长抑制剂活性的化合物中的应用。这项研究有助于农业科学和植物生长调节(Sharma & Jagdeo, 2004)。
作用机制
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body .
Mode of Action
It has been reported that a similar compound, 3-(diethylamino)propylamine, is an effective deprotection agent in both manual and automated solid-phase peptide synthesis . This suggests that 3-(Diethylamino)-1-phenylpropan-1-one may interact with its targets in a similar manner, leading to changes in the biochemical processes.
Biochemical Pathways
Compounds with similar structures have been found to influence various metabolic pathways .
Pharmacokinetics
A study on a similar compound, 3,3’-diindolylmethane (dim), has shown that it has significant effects on the gene expression of phase ii drug metabolizing enzymes .
Result of Action
Based on the properties of similar compounds, it may have significant effects on cellular processes, potentially influencing the function of various enzymes and receptors .
Action Environment
The action, efficacy, and stability of 3-(Diethylamino)-1-phenylpropan-1-one can be influenced by various environmental factors. For instance, the solvent used can affect the effectiveness of similar compounds in solid-phase peptide synthesis . Additionally, factors such as pH, temperature, and the presence of other substances can potentially influence the compound’s action.
安全和危害
属性
IUPAC Name |
3-(diethylamino)-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-14(4-2)11-10-13(15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTCGYARZGKANI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60240187 | |
| Record name | 3-(Diethylamino)propiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60240187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylamino)propiophenone | |
CAS RN |
94-38-2 | |
| Record name | 3-(Diethylamino)-1-phenyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Diethylamino)propiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylaminopropiophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Diethylamino)propiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60240187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(diethylamino)propiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(Diethylamino)-1-phenylpropan-1-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SBE3AMK5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






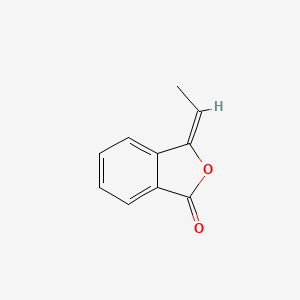

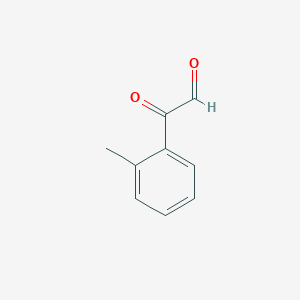

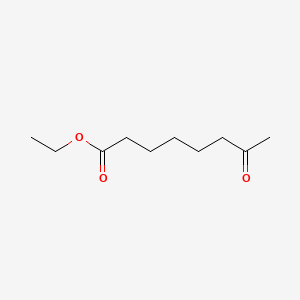

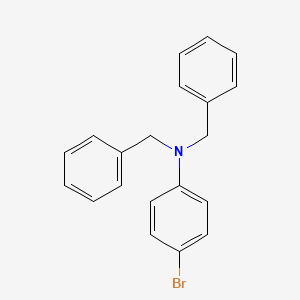
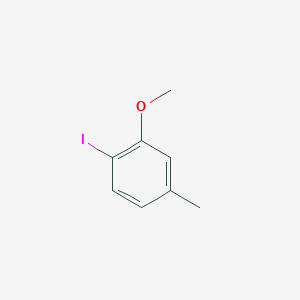
![2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetic acid](/img/structure/B1594750.png)
![3-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid](/img/structure/B1594751.png)
![2-[(2,4-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B1594752.png)